molecular formula C12H21IO B13321801 1-Cyclobutoxy-1-(iodomethyl)cycloheptane

1-Cyclobutoxy-1-(iodomethyl)cycloheptane

Cat. No.: B13321801
M. Wt: 308.20 g/mol
InChI Key: LKGNJDOAFRQFRZ-UHFFFAOYSA-N
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Description

1-Cyclobutoxy-1-(iodomethyl)cycloheptane is an organic compound with the molecular formula C₁₂H₂₁IO. It is a cycloalkane derivative characterized by the presence of a cyclobutoxy group and an iodomethyl group attached to a cycloheptane ring. This compound is primarily used in research and has various applications in organic synthesis and chemical research .

Preparation Methods

The synthesis of 1-Cyclobutoxy-1-(iodomethyl)cycloheptane typically involves the nucleophilic substitution reaction of cycloheptane derivatives. One common method includes the reaction of cycloheptanone with iodomethane in the presence of a strong base to form the iodomethylcycloheptane intermediate. This intermediate is then reacted with cyclobutanol under acidic conditions to yield the final product .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger production if necessary.

Chemical Reactions Analysis

1-Cyclobutoxy-1-(iodomethyl)cycloheptane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclobutoxy-1-(iodomethyl)cycloheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutoxy-1-(iodomethyl)cycloheptane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is particularly reactive, allowing for various substitution and addition reactions. The cyclobutoxy group can also participate in reactions, contributing to the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

1-Cyclobutoxy-1-(iodomethyl)cycloheptane can be compared with other similar compounds, such as:

    1-Butoxy-1-(iodomethyl)cyclopentane: This compound has a similar structure but with a cyclopentane ring instead of a cycloheptane ring.

    1-Cyclobutoxy-1-(bromomethyl)cycloheptane: This compound has a bromomethyl group instead of an iodomethyl group.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

Molecular Formula

C12H21IO

Molecular Weight

308.20 g/mol

IUPAC Name

1-cyclobutyloxy-1-(iodomethyl)cycloheptane

InChI

InChI=1S/C12H21IO/c13-10-12(14-11-6-5-7-11)8-3-1-2-4-9-12/h11H,1-10H2

InChI Key

LKGNJDOAFRQFRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CI)OC2CCC2

Origin of Product

United States

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